2-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol
Overview
Description
“2-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol” is a chemical compound with the IUPAC name [1-(3-amino-2-pyridinyl)-4-piperidinyl]methanol . It has a molecular weight of 207.28 . The compound is stored at room temperature and is available in oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3O/c12-10-2-1-5-13-11(10)14-6-3-9(8-15)4-7-14/h1-2,5,9,15H,3-4,6-8,12H2 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is an oil at room temperature . It has a molecular weight of 207.28 .Scientific Research Applications
Synthesis of Functionalized Crown Ethers
One research avenue explores the synthesis of building blocks for pyridine/piperidine-decorated crown ethers. A method developed leverages the chemical for creating valuable intermediates for the synthesis of these crown ethers, which are crucial for molecular recognition and supramolecular chemistry applications (Nawrozkij et al., 2014).
Development of Supramolecular Reagents
Another study highlights the compound's utility in generating bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. These reagents are synthesized through palladium-catalyzed cross-coupling reactions, showcasing the compound's versatility in facilitating the creation of molecules with potential applications in materials science and drug discovery (Aakeröy et al., 2007).
Antimicrobial Activity Exploration
Research into novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives, synthesized using a process that involves the compound , has shown promising results in inhibiting the growth of bacterial cells. This indicates the compound's potential in contributing to the development of new antimicrobial agents (Bhasker et al., 2018).
Enhancement of Organic Synthesis Methods
The compound also plays a role in the development of efficient synthesis methods for structurally complex molecules. For instance, its use in asymmetric synthesis strategies to create 2-(1-aminoalkyl)piperidines showcases its importance in the synthesis of chiral molecules, which are of great interest in pharmaceutical research (Froelich et al., 1996).
Advancements in Fluorescent Chemosensors
The compound is instrumental in the development of fluorescent chemosensors for detecting ions and molecules. Research into dimethylfuran tethered 2-aminopyridine-3-carbonitriles, for example, demonstrates the potential of derivatives of the compound for sensitive detection of Fe3+ ions and picric acid, highlighting its application in environmental monitoring and security (Shylaja et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-[1-(3-aminopyridin-2-yl)piperidin-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-11-2-1-6-14-12(11)15-7-3-10(4-8-15)5-9-16/h1-2,6,10,16H,3-5,7-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAUEDJARXLMGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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